(5-Isopropylisoxazol-3-yl)methanol

説明

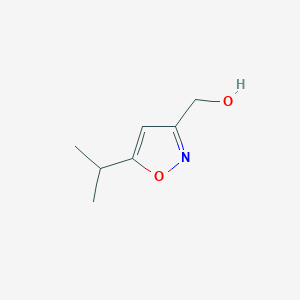

Structure

2D Structure

特性

IUPAC Name |

(5-propan-2-yl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)8-10-7/h3,5,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQOVKGUDYTDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649331 | |

| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123770-63-8 | |

| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Identity

IUPAC Name and Systematic Nomenclature

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (5-isopropyl-1,2-oxazol-3-yl)methanol. This name precisely describes the molecular structure, indicating an isoxazole (B147169) ring with an isopropyl group at the fifth position and a methanol (B129727) group at the third position. Other synonyms include [5-(Propan-2-Yl)-1,2-Oxazol-3-Yl]Methanol and 3-Isoxazolemethanol, 5-(1-Methylethyl)-. cymitquimica.com

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the registry number 123770-63-8 to (5-Isopropylisoxazol-3-yl)methanol. guidechem.comchemchart.comthoreauchem.com This unique numerical identifier is widely used in scientific literature and databases to unambiguously identify the substance.

Molecular Formula

The molecular formula for this compound is C7H11NO2 . guidechem.comchemchart.comthoreauchem.com This formula indicates that each molecule of the compound contains seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Molecular Weight

The molecular weight of this compound is 141.17 g/mol . guidechem.comchemchart.comthoreauchem.comchemshuttle.combldpharm.comcapotchem.com This value is calculated based on the atomic weights of the constituent atoms in its empirical formula.

SMILES and InChI Codes

For computational and database purposes, chemical structures are often represented as text strings. The Simplified Molecular Input Line Entry System (SMILES) code for this compound is CC(C)C1=CC(=NO1)CO . chemchart.com The International Chemical Identifier (InChI) provides a more detailed, layered representation. The InChI code for this compound is InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3 , and the corresponding InChIKey is FUQOVKGUDYTDCX-UHFFFAOYSA-N . cymitquimica.comchemchart.com

Chemical Identity Data

| Identifier | Value |

| IUPAC Name | (5-isopropyl-1,2-oxazol-3-yl)methanol |

| CAS Registry Number | 123770-63-8 |

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| SMILES | CC(C)C1=CC(=NO1)CO |

| InChI | 1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3 |

| InChIKey | FUQOVKGUDYTDCX-UHFFFAOYSA-N |

Synthetic Methodologies and Reaction Mechanisms

Synthetic Routes to Isoxazole (B147169) Core

The synthesis of the isoxazole core can be achieved through several pathways, including metal-free strategies and cycloaddition reactions, which allow for the creation of variously substituted isoxazole derivatives. rsc.orgnih.gov

In recent years, there has been a significant shift towards developing metal-free synthetic routes for isoxazoles to enhance the environmental friendliness and cost-effectiveness of these processes. nih.gov

A novel and efficient metal-free method for synthesizing 5-substituted isoxazoles involves the reaction of propargylic ketones with trimethylsilyl (B98337) azide (B81097) (TMSN₃) using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. rsc.orgrsc.org This procedure provides valuable 5-substituted isoxazoles from readily available starting materials in good to excellent yields. nih.govrsc.org The reaction is typically carried out by stirring the propargylic ketones and TMSN₃ in the presence of TEMPO in a solvent like methanol (B129727) at room temperature. nih.gov

Table 1: TEMPO-Catalyzed Synthesis of 5-Substituted Isoxazoles This interactive table summarizes the reaction conditions and yields for the synthesis of various 5-substituted isoxazoles using TEMPO as a catalyst.

| Propargylic Ketone (Substituent) | Product (Substituent) | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Phenyl | 92 | rsc.org |

| 4-Methylphenyl | 4-Methylphenyl | 95 | rsc.org |

| 4-Methoxyphenyl | 4-Methoxyphenyl | 91 | rsc.org |

| 4-Chlorophenyl | 4-Chlorophenyl | 89 | rsc.org |

| 2-Naphthyl | 2-Naphthyl | 85 | rsc.org |

| Cyclohexyl | Cyclohexyl | 75 | rsc.org |

| n-Hexyl | n-Hexyl | 72 | rsc.org |

The proposed mechanism for the TEMPO-catalyzed synthesis of 5-substituted isoxazoles is believed to proceed via a radical pathway. rsc.org Initially, TMSN₃ is thought to generate an azido (B1232118) free radical in conjunction with the formation of a TEMPO-TMS intermediate species. nih.govrsc.org This TEMPO-TMS species reacts with the methanol solvent to form TEMPOH and CH₃O-TMS, regenerating the TEMPO catalyst. nih.gov

The azido free radical then attacks the alkyne of the propargylic ketone, leading to the formation of a radical intermediate. nih.gov This intermediate subsequently reacts with TEMPOH, which regenerates the TEMPO catalyst and forms another intermediate that was confirmed by High-Resolution Mass Spectrometry (HRMS). nih.gov This species undergoes a cascade reaction involving homolytic cleavage, release of nitrogen gas (N₂), and intramolecular radical coupling to ultimately afford the 5-substituted isoxazole product. rsc.org

An effective and environmentally friendly procedure for the synthesis of isoxazoles has been developed utilizing a cycloaddition reaction in water. lookchem.com This method employs Oxone (2KHSO₅·KHSO₄·K₂SO₄), a stable, water-soluble, and non-toxic oxidizing agent, making it an attractive green alternative. rsc.orglookchem.com The use of water as the sole solvent further enhances the environmental credentials of this synthetic route. lookchem.com This approach is suitable for synthesizing both isoxazoles and isoxazolines from alkynes and alkenes, respectively. rsc.orgtandfonline.com

The mechanism in the Oxone-mediated synthesis involves the in-situ generation of the reactive species. lookchem.com Potassium chloride is first oxidized by Oxone in the aqueous medium to produce chlorine. rsc.orglookchem.com The chlorine then generates hypochlorous acid, which in turn oxidizes an aldoxime to a nitrile oxide. rsc.orglookchem.com This in-situ generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition reaction with an alkene or alkyne present in the mixture to yield the corresponding isoxazoline (B3343090) or isoxazole. rsc.orglookchem.com This method avoids the isolation of the often unstable nitrile oxide intermediate. tandfonline.comtandfonline.com The reaction generally proceeds at room temperature, offering good yields. rsc.org

Table 2: Oxone-Mediated Synthesis of Isoxazoles/Isoxazolines This interactive table presents examples of the synthesis of isoxazoles and isoxazolines via cycloaddition of in-situ generated nitrile oxides using Oxone.

| Aldoxime | Dipolarophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde oxime | Phenylacetylene | 3,5-Diphenylisoxazole | 85 | rsc.org |

| 4-Chlorobenzaldehyde oxime | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 88 | rsc.org |

| 4-Methoxybenzaldehyde oxime | Ethyl propiolate | Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | 82 | rsc.org |

| Benzaldehyde oxime | Styrene (B11656) | 3,5-Diphenyl-4,5-dihydroisoxazole | 86 | lookchem.com |

| 4-Nitrobenzaldehyde oxime | 1-Hexene | 3-(4-Nitrophenyl)-5-butyl-4,5-dihydroisoxazole | 78 | lookchem.com |

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, stands as the most extensively researched and reported method for the synthesis of the isoxazole ring. rsc.orgwikipedia.org This reaction involves the combination of a 1,3-dipole, which is typically a nitrile oxide, and a dipolarophile, usually an alkyne or an alkene. rsc.orgmdpi.com The versatility of this reaction allows for the synthesis of a wide array of substituted isoxazoles, including 3,5-disubstituted, 3,4,5-trisubstituted, and fused-ring isoxazole systems. nih.govbeilstein-journals.orgacs.org

Two primary mechanisms have been proposed for the 1,3-dipolar cycloaddition: a concerted pericyclic reaction and a stepwise mechanism that proceeds through a diradical intermediate. rsc.org The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring, is highly dependent on the steric and electronic properties of both the nitrile oxide and the dipolarophile. acs.org Nitrile oxides are often generated in situ from stable precursors like aldoximes or hydroximoyl chlorides to prevent their dimerization. acs.orgolemiss.edu This powerful strategy has been adapted for various conditions, including metal-catalyzed, metal-free, and aqueous media, highlighting its broad applicability in modern organic synthesis. rsc.orgbeilstein-journals.orgorganic-chemistry.org

(3+2) Cycloaddition Reactions

Nitrile Oxide Cycloaddition

A prominent and versatile method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. rsc.orgnih.gov This approach allows for the direct formation of the five-membered heterocyclic ring.

Nitrile oxides are often unstable and prone to dimerization, making their in situ generation a common and practical strategy. acs.org This involves creating the reactive nitrile oxide species in the reaction mixture, where it can be immediately trapped by a dipolarophile.

Several methods exist for the in situ generation of nitrile oxides from aldoximes. researchgate.net One common approach involves the oxidation of aldoximes. nih.govresearchgate.net For instance, a green chemistry protocol utilizes NaCl/Oxone to oxidize a wide range of aldoximes, including aliphatic ones, to their corresponding nitrile oxides. nih.govacs.org This method is advantageous as it avoids the production of organic byproducts from the oxidant. Another approach employs tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from tert-butyl hypochlorite (B82951) and sodium iodide, as a powerful reagent for this transformation under mild conditions. organic-chemistry.org Other oxidizing agents like chloramine-T and mercuric acetate (B1210297) have also been reported for this purpose. researchgate.net

Dehydrohalogenation of hydroximoyl chlorides is another well-established method for generating nitrile oxides. nih.gov This typically involves treating the hydroximoyl chloride with a mild base like triethylamine (B128534) or sodium bicarbonate. rsc.org

The following table summarizes various reagents used for the in situ generation of nitrile oxides from aldoximes:

| Precursor | Reagent(s) | Key Features |

| Aldoximes | NaCl/Oxone | Green protocol, broad substrate scope. nih.govacs.org |

| Aldoximes | tert-Butyl hypoiodite (t-BuOI) | Mild conditions, generated in situ. organic-chemistry.org |

| Aldoximes | Chloramine-T | Oxidant for in situ generation. researchgate.net |

| Aldoximes | Mercuric Acetate | Mild oxidizing agent. researchgate.net |

| Hydroximoyl Chlorides | Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3) | Common and mild dehydrohalogenation. rsc.org |

The reaction of a nitrile oxide with a terminal alkyne is a primary route to 3,5-disubstituted isoxazoles. acs.orgnih.gov The regioselectivity of this cycloaddition, which determines the placement of the substituents on the isoxazole ring, is a critical aspect. While uncatalyzed reactions can sometimes lead to a mixture of regioisomers, the use of catalysts can significantly improve regioselectivity. acs.org

Copper(I)-catalyzed cycloaddition reactions have proven to be highly effective in achieving regioselective synthesis of 3,5-disubstituted isoxazoles. acs.org This "click chemistry" approach typically provides the 3,5-disubstituted isomer exclusively. The reaction can often be performed in aqueous solvents and is tolerant of a wide range of functional groups. acs.org For example, the reaction between an in situ generated nitrile oxide and a terminal alkyne in the presence of a copper(I) catalyst yields the corresponding 3,5-disubstituted isoxazole in good yields. acs.org

Mechanochemical methods, such as ball-milling, have also been developed for the solvent-free synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, sometimes employing a recyclable Cu/Al2O3 nanocomposite catalyst. nih.gov

The following table provides examples of reaction conditions for the synthesis of 3,5-disubstituted isoxazoles:

| Nitrile Oxide Source | Dipolarophile | Catalyst/Conditions | Product |

| In situ from Aldoxime | Terminal Alkyne | Copper(I) sulfate, L-ascorbic acid | 3,5-Disubstituted Isoxazole acs.org |

| Hydroxyimidoyl Chlorides | Terminal Alkyne | Cu/Al2O3 nanocomposite, ball-milling | 3,5-Disubstituted Isoxazole nih.gov |

| In situ from Aldoxime | Electron-deficient Alkene | One-pot reaction | 3,5-Disubstituted Isoxazole organic-chemistry.org |

The synthesis of 3,4-disubstituted isoxazoles via nitrile oxide cycloaddition is less common than the 3,5-disubstituted pathway and often requires specific strategies to control the regioselectivity. The nature of the dipolarophile plays a crucial role in directing the cycloaddition to form the 3,4-isomer. rsc.org

One approach involves the intramolecular nitrile oxide-alkyne cycloaddition, followed by regioselective cleavage of a fused ring system. For instance, pyrano[3,4-c]isoxazoles, prepared through an intramolecular cycloaddition, can undergo regioselective C-O bond cleavage with a boron trihalide to yield 3,4-disubstituted isoxazoles in high yields. tandfonline.com

Another strategy involves using enamines as dipolarophiles. The reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine can lead to 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can then be oxidized to form 3,4-disubstituted isoxazoles. organic-chemistry.org

Hydroxyimoyl Halides and Dipolarophiles

The reaction of hydroxyimoyl halides, typically chlorides, with dipolarophiles serves as a direct route to isoxazoles, proceeding through the in situ generation of a nitrile oxide. nih.gov This method is a cornerstone of isoxazole synthesis. The choice of base and reaction conditions can influence the efficiency of the reaction. For example, the use of triethylamine is common for the dehydrohalogenation of the hydroxyimoyl chloride to the reactive nitrile oxide intermediate. nih.gov The subsequent 1,3-dipolar cycloaddition with an alkyne or alkene then forms the isoxazole or isoxazoline ring, respectively. nih.govnih.gov

Three-Component Reactions for Isoxazol-5(4H)-ones

Three-component reactions offer an efficient and atom-economical approach to constructing complex molecules like isoxazolones in a single step. These reactions often utilize green chemistry principles by employing environmentally benign solvents and catalysts.

A widely used three-component reaction for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves the condensation of a β-oxoester compound, hydroxylamine (B1172632) hydrochloride, and an aldehyde. yu.edu.josemnan.ac.ir This reaction can be catalyzed by various substances, including organocatalysts and natural energy sources.

The reaction proceeds in water at room temperature and can be promoted by catalysts such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), sodium oxalate, or glycine. yu.edu.jo Other green and efficient catalysts reported for this transformation include urea (B33335), 2-aminopyridine, and sodium malonate. researchgate.net Even natural sunlight has been utilized as a clean and available energy source to drive this reaction in water, leading to high yields in short reaction times. semnan.ac.ir Propylamine-functionalized cellulose (B213188) has also been employed as a recyclable catalyst for this synthesis at room temperature in water. mdpi.com

The following table highlights different catalytic systems used in the three-component synthesis of isoxazol-5(4H)-ones:

| Catalyst | Solvent | Temperature | Key Advantages |

| Tetrabutylammonium perchlorate (TBAP), Sodium oxalate, or Glycine | Water | Room Temperature | Efficiency, simplicity, greenness. yu.edu.jo |

| Natural Sunlight | Water | Ambient | Green, cheap, clean, rapid. semnan.ac.ir |

| Urea | Water | 80 °C | Commercially available, cost-efficient. researchgate.net |

| Sodium Malonate | Water | 25 °C | Efficient, mild conditions. |

| Propylamine-functionalized cellulose | Water | Room Temperature | Recyclable, green. mdpi.com |

Catalysis in Aqueous Media (e.g., Sulfanilic Acid, Azolium Salt)

The pursuit of environmentally benign chemical processes has led to the exploration of aqueous media for the synthesis of heterocyclic compounds like isoxazoles. Organocatalysts, in particular, have demonstrated significant promise in this domain.

Sulfanilic Acid:

Sulfanilic acid (4-aminobenzenesulfonic acid) has emerged as an efficient, inexpensive, and reusable organocatalyst for the synthesis of isoxazole derivatives. researchgate.netbenthamscience.combenthamdirect.comucv.ro Its effectiveness is attributed to its zwitterionic nature, which facilitates catalytic activity in water. ucv.ro A notable application is the one-pot, three-component reaction of aldehydes, hydroxylamine hydrochloride, and β-ketoesters to form 4-arylidene-3-substituted isoxazol-5(4H)-ones. researchgate.netbenthamscience.combenthamdirect.com

Research has shown that optimizing the reaction conditions is crucial for maximizing yield. For instance, the synthesis of 4-arylidene-3-substituted isoxazole-5(4H)-ones achieved the highest yield when using 20 mol% of sulfanilic acid in water at room temperature. researchgate.netbenthamscience.com This method is lauded for its simplicity, green credentials, and the ease of catalyst recovery and reuse. researchgate.net The reactions proceed efficiently without the need for external heating or irradiation. researchgate.net

Table 1: Sulfanilic Acid Catalyzed Synthesis of Isoxazol-5(4H)-ones

| Reactants | Catalyst Loading | Solvent | Temperature | Key Advantages |

| Aromatic/hetero-aromatic aldehydes, hydroxylamine hydrochloride, β-dicarbonyl compounds | 20 mol% | Water | Room Temperature | Green solvent, simple filtration, catalyst is recyclable, no heating required. researchgate.netbenthamscience.combenthamdirect.com |

Azolium Salts:

Azolium salts, which are precursors to N-heterocyclic carbenes (NHCs), are another class of compounds utilized in catalysis. hnue.edu.vn While their primary use is in generating NHC complexes for transition metal-mediated catalysis, their potential in organocatalysis is significant. hnue.edu.vndcu.ie The synthesis of azolium salts, such as 1,3-dibenzylimidazolium chloride and 1,3-diisopropylimidazolium bromide, is typically achieved through the alkylation of azoles like imidazole, benzimidazole, or 1,2,4-triazole. hnue.edu.vn Although direct catalysis of isoxazole synthesis by azolium salts in aqueous media is less documented in the provided results, their role as precursors for NHC catalysts, which are active in a wide range of reactions, is well-established. dcu.ie

Specific Synthesis of (5-Isopropylisoxazol-3-yl)methanol and Derivatives

The direct synthesis of this compound and its derivatives involves specific strategies to ensure the correct placement of the isopropyl and methanol groups on the isoxazole ring.

Derivatization of 3-Isopropylisoxazol-5-yl Moiety

While the target compound is this compound, studies on the derivatization of its isomer, the 3-isopropylisoxazol-5-yl moiety, provide valuable insights into the reactivity of the isoxazole ring. One-pot synthetic methods under ultrasound irradiation have been developed for creating (3-phenylisoxazol-5-yl)methanol derivatives, showcasing the utility of this isomeric scaffold. eurekaselect.comresearchgate.net

The reaction of a hydroxyl group on an isoxazole ring, such as in an isoxazolyl methanol derivative, with methanesulfonyl chloride (MsCl) is a standard procedure for converting the alcohol into a better leaving group. This process, known as mesylation, transforms the hydroxyl group into a mesylate. The mesylate is a reactive intermediate that can be readily displaced by nucleophiles, allowing for a wide range of further chemical transformations. This strategy is a fundamental tool for the elaboration of complex molecules containing the isoxazole core.

Synthesis of Isoxazolyl Steroids

The isoxazole ring is a valuable pharmacophore that has been incorporated into steroid frameworks to develop new therapeutic agents, particularly for conditions like prostate cancer. nih.gov

A key reaction for constructing the isoxazole ring onto a steroid is the addition of hydroxylamine to an α,β-acetylenic ketone. nih.gov This reaction can proceed through two main pathways, 1,4-addition (Michael addition) or 1,2-addition, leading to different regioisomeric isoxazoles. nih.gov The acetylenic ketone precursors are typically prepared from corresponding steroidal esters via reaction with lithium acetylides or from Weinreb amides. nih.gov

For instance, the reaction of a steroidal ynone with hydroxylamine can yield either a 3-substituted or a 5-substituted isoxazole fused to the steroid side chain. nih.gov The initial addition product, an enamine or an oxime, undergoes intramolecular cyclization to form the final isoxazole or an intermediate hydroxyisoxazoline. nih.gov

The regiochemical outcome of the hydroxylamine addition to acetylenic ketones is highly sensitive to the reaction conditions, especially the solvent system. nih.govnih.gov This allows for the selective synthesis of a desired regioisomer.

1,4-Addition: In a mixture of tetrahydrofuran (B95107) (THF) and water, the reaction preferentially proceeds via a 1,4-conjugate addition mechanism. This leads to the formation of 5-hydroxy-4,5-dihydroisoxazoles, which can then be converted to the final isoxazole product. nih.gov

1,2-Addition: Conversely, conducting the reaction in aqueous methanol favors a 1,2-addition pathway, resulting in the formation of the other regioisomer. nih.gov

The ability to control the regioselectivity by simply changing the solvent is a powerful tool in the synthesis of complex isoxazolyl steroids. nih.gov The choice of base, such as sodium bicarbonate, also plays a role in facilitating the reaction. nih.gov Further studies have shown that the use of Lewis acids like BF₃ or the addition of pyridine (B92270) can also influence the regiochemical control in reactions of β-enamino diketones with hydroxylamine to form various substituted isoxazoles. nih.govrsc.org

Table 2: Solvent Effects on Regioselectivity of Hydroxylamine Addition to Acetylenic Ketones

| Solvent System | Predominant Pathway | Resulting Isomer Type | Reference |

| Tetrahydrofuran-Water | 1,4-Addition | 5-substituted isoxazole (via hydroxyisoxazoline) | nih.gov |

| Aqueous Methanol | 1,2-Addition | 3-substituted isoxazole (via oxime) | nih.gov |

Hydroxylamine Addition to Acetylenic Ketones

Formation of 5-Hydroxy-4,5-dihydroisoxazoles

The synthesis of 5-hydroxy-4,5-dihydroisoxazoles represents a key step in the formation of various isoxazole derivatives. A highly effective and regiospecific method involves the condensation of 4-iodo-5-hydroxy-furan-2-ones with hydroxylamine hydrochloride under mild conditions, affording a diverse range of 5-hydroxy-4,5-dihydroisoxazoles in yields of up to 96%. researchgate.net These intermediates can be particularly useful for further synthetic transformations.

Another approach to these structures involves the reaction of β-diketones or β-alkoxyvinyl ketones with hydroxylamine under varying conditions. researchgate.net The resulting 4,5-dihydroisoxazol-5-ols can be dehydrated to form the corresponding isoxazoles, although this often requires drastic conditions. researchgate.net The structure of these 5-hydroxy-4,5-dihydroisoxazoles has been confirmed through techniques such as X-ray crystallography. researchgate.net

Furthermore, a one-pot synthesis of 4-hydroxy-4,5-dihydroisoxazole 2-oxides can be achieved from enantiomerically pure N-tosyl-2,3-aziridine alcohols. slideshare.net This process proceeds through oxidation of the alcohol to an aldehyde, followed by a tandem nitroaldol reaction and intramolecular cyclization, providing a direct route to enantiopure 4,5-dihydroisoxazoles. slideshare.net

The table below summarizes various synthetic approaches to 5-hydroxy-4,5-dihydroisoxazoles.

Table 1: Synthetic Approaches to 5-Hydroxy-4,5-dihydroisoxazoles

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 4-Iodo-5-hydroxy-furan-2-ones | Hydroxylamine hydrochloride | 5-Hydroxy-4,5-dihydroisoxazoles | High yields (up to 96%), regiospecific |

| β-Diketones or β-alkoxyvinyl ketones | Hydroxylamine | 4,5-Dihydroisoxazol-5-ols | Versatile starting materials |

Sigmatropic Rearrangements in Isoxazoline Derivatives

Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma bond across a pi system. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry and proceed in a concerted fashion, meaning that bond breaking and bond formation occur simultaneously. fiveable.me The Woodward-Hoffmann rules are used to predict the stereochemical outcome of these rearrangements. fiveable.me

A notable example is the researchgate.netresearchgate.net-sigmatropic shift. In certain isoxazoline derivatives, heating can induce a rearrangement. For instance, upon heating an isoxazoline compound to 90°C in acetonitrile (B52724) in the presence of imidazole, a rearrangement can occur where the Z isomer participates in a 1,5-sigmatropic shift to produce a styrene derivative. nih.gov

The Cope and Claisen rearrangements are well-known nih.govnih.gov-sigmatropic rearrangements that are highly stereospecific and widely used in organic synthesis for carbon-carbon bond formation. fiveable.melibretexts.org These reactions proceed through a six-membered cyclic transition state. fiveable.me While not directly involving this compound in the provided context, the principles of these rearrangements are fundamental to understanding the reactivity of related heterocyclic systems.

Synthesis of Isoxazole-Based Carboxamides and Carbamates

The synthesis of isoxazole-based carboxamides and carbamates is a significant area of research due to the wide range of biological activities exhibited by these compounds. kuey.net

Coupling of Isoxazole Carboxylic Acid with Anilines

A common method for the synthesis of isoxazole carboxamides involves the coupling of an isoxazole carboxylic acid with an aniline (B41778) derivative. nih.gov This amidation reaction is typically facilitated by coupling agents. For example, 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid can be reacted with various anilines in the presence of N,N'-diisopropylethylamine (DIPEA) and a coupling reagent like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov The reaction mechanism using EDC involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the aniline to form the amide bond. nih.gov

The table below outlines the reagents and conditions for this coupling reaction.

Table 2: Coupling of Isoxazole Carboxylic Acid with Anilines

| Isoxazole Component | Aniline Component | Coupling Agents | Solvent |

|---|---|---|---|

| 5-(Methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | Various aniline derivatives | EDC, DMAP | Dichloromethane (DCM) |

Conversion of Isoxazol-3-ol to Carbamates

The conversion of isoxazol-3-ols to carbamates provides another route to functionalized isoxazole derivatives. While the direct conversion of this compound is not detailed, the general principle involves the reaction of the hydroxyl group with an isocyanate or a carbamoyl (B1232498) chloride. This reaction would lead to the formation of a carbamate (B1207046) linkage.

Synthesis of Thioxanthine Derivatives Incorporating Isoxazole

The synthesis of hybrid molecules that incorporate an isoxazole ring into other heterocyclic systems, such as thioxanthines, is a strategy to explore new chemical space and potential biological activities. While a specific synthesis of a thioxanthine derivative incorporating this compound was not found, the general approach would likely involve the reaction of a functionalized isoxazole intermediate with a thioxanthine precursor. This could be achieved through nucleophilic substitution or cross-coupling reactions, depending on the available functional groups on both the isoxazole and the thioxanthine moieties.

Synthesis of C5-(isoxazol-3-yl)-pyrimidine nucleosides

A practical and efficient method for the synthesis of C5-(isoxazol-3-yl)-pyrimidine nucleosides has been developed. researchgate.netnih.gov This method utilizes a 1,3-dipolar cycloaddition reaction between in situ generated C5-nitrile oxide substituted pyrimidine (B1678525) nucleosides and various terminal alkynes. researchgate.netnih.gov This approach is advantageous as it uses readily available and inexpensive starting materials, avoids the need for expensive transition metal catalysts, and has a broad substrate scope. researchgate.netnih.gov This method has been successfully employed to prepare numerous nucleoside analogues in moderate yields. researchgate.netnih.gov

The general reaction scheme is presented below:

Scheme 1: Synthesis of C5-(isoxazol-3-yl)-pyrimidine nucleosides

C5-nitrile oxide substituted pyrimidine nucleoside + Terminal alkyne → C5-(isoxazol-3-yl)-pyrimidine nucleoside

This synthetic strategy highlights the utility of 1,3-dipolar cycloaddition reactions in constructing complex heterocyclic systems.

1,3-Dipolar Cycloaddition with In Situ Formed C5-Nitrile Oxide Substituted Pyrimidine Nucleosides and Terminal Alkynes

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of isoxazole synthesis. researchgate.net A particularly sophisticated application of this methodology is in the synthesis of complex biomolecules, such as modified nucleosides for potential therapeutic applications. mdpi.commaynoothuniversity.ie This strategy involves the reaction between a terminal alkyne and a nitrile oxide that is generated in situ from a precursor, often an oxime or a hydroxamoyl chloride. maynoothuniversity.ie

In the context of nucleoside chemistry, this reaction can be employed to create isoxazole-linked nucleoside analogues. maynoothuniversity.ie The strategy can be designed in two ways: the nucleoside can bear the alkyne functionality (the dipolarophile), or it can be modified to carry the nitrile oxide precursor (the 1,3-dipole). maynoothuniversity.ie For instance, a pyrimidine nucleoside can be substituted at the C5 position with a group that can be converted into a nitrile oxide. This in situ generated nitrile oxide can then react with a terminal alkyne. mdpi.com

The generation of the reactive nitrile oxide species from its precursor, such as a hydroxamoyl chloride or an aldoxime, is typically achieved using reagents like sodium hypochlorite (NaOCl), N-chlorosuccinimide (NCS), or hypervalent iodine reagents. maynoothuniversity.ie The subsequent cycloaddition with the alkyne proceeds, in many cases, without the need for a metal catalyst, making it a "click" reaction. maynoothuniversity.ie This approach provides a highly efficient and regioselective route to 3,5-disubstituted isoxazoles, where the nucleoside is tethered to the isoxazole ring. researchgate.netmdpi.com This method is central to creating bioinspired compounds, including antiviral and anticancer nucleoside analogues. maynoothuniversity.ie

Advanced Synthetic Strategies

Beyond the fundamental cycloaddition, more advanced strategies have been developed to construct complex molecules containing the isoxazole motif, focusing on selectivity, efficiency, and sustainability.

Chemoselective Formation of Bisfunctionalized Hybrid Molecules

The development of molecules incorporating multiple distinct heterocyclic scaffolds, known as hybrid molecules, is a prominent strategy in medicinal chemistry. A significant challenge in synthesizing such compounds is achieving chemoselectivity, where reactions are directed to a specific functional group in a molecule containing several reactive sites.

One notable example is the synthesis of bisfunctionalized 1,2,3-triazole-isoxazole hybrids. researchgate.netrsc.org This protocol utilizes a bifunctional linker, such as an alkynyl-substituted amine, to sequentially combine a copper-free triazole synthesis with a hypervalent iodine-mediated isoxazole cycloaddition in a chemoselective manner. rsc.org This allows for the controlled construction of two different heterocyclic rings in a single molecular framework. The ability to perform these reactions sequentially without interference is key to the success of the strategy, offering a straightforward, metal-free process for creating complex peptidomimetics and other molecules of biological interest. rsc.org

Synthesis of Phosphonate-Linked Isoxazole Derivatives

The incorporation of a phosphonate (B1237965) group into organic molecules is a common strategy to create analogues of naturally occurring phosphates or to modulate biological activity. researchgate.net The synthesis of phosphonate-linked isoxazole derivatives can be achieved through the [3+2] cycloaddition reaction between nitrile oxides and phosphorus-containing dipolarophiles. researchgate.netrsc.org

In this approach, nitrile oxides, generated in situ from halogenoximes, react with vinylphosphonates. researchgate.net The regioselectivity of the cycloaddition can be controlled by using vinylphosphonates with a leaving group (like bromine or a dialkylamino group) at the α or β position. rsc.org This allows for the selective formation of either 3,5-disubstituted or 3,4-disubstituted isoxazole phosphonates in moderate to high yields. researchgate.netrsc.org This method has been successfully used to prepare building blocks for medicinal chemistry, including conformationally restricted analogues of phosphohistidine. rsc.org

Another strategy involves the coupling of pre-formed building blocks. For example, α-azidophosphonates can be synthesized from aromatic aldehydes and subsequently coupled to a molecule containing a terminal alkyne, such as 5'-O-propargyluridine, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole linker. nih.gov While this example forms a triazole and not an isoxazole directly linked to the phosphonate, it demonstrates the modular approach of using phosphonate-containing building blocks in cycloaddition chemistry to create complex heterocyclic systems. nih.gov

| Dipolarophile | Regioisomeric Products | Yield (%) | Reference |

| Diethyl 1-bromovinyl phosphonate | 3,5-disubstituted isoxazoles | 47-80 | researchgate.netrsc.org |

| Diethyl [2-pyrrolidin-1ylethenyl]phosphonate | 3,4-disubstituted isoxazoles | 63-73 | researchgate.netrsc.org |

| Parent vinyl phosphonate | Isoxazoline-derived phosphonates | 55-69 | researchgate.netrsc.org |

Table 1: Regioselectivity in the Synthesis of Isoxazole Phosphonates

Utilization of Novel Catalysts and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. researchgate.net In isoxazole synthesis, this has led to the exploration of novel catalysts and alternative reaction conditions. nih.govresearchgate.net

Copper catalysts have emerged as a more sustainable and less expensive alternative to palladium catalysts for certain C-N bond-forming reactions used in the synthesis of complex isoxazole systems. mdpi.com For instance, Ullmann-type cyclizations catalyzed by copper(I) thiophene-2-carboxylate (B1233283) (CuTC) have been shown to be superior for constructing isoxazole-fused lactams. mdpi.com

Furthermore, the principles of green chemistry have been applied to the classical 1,3-dipolar cycloaddition reaction. nih.gov This includes the use of alternative energy sources to replace conventional heating. Ultrasound irradiation has been demonstrated to be an effective method for promoting the one-pot synthesis of (isoxazol-5-yl)methanol derivatives, leading to high yields, simpler operational procedures, and significantly shorter reaction times. eurekaselect.com Microwave irradiation is another non-conventional energy source used to accelerate these reactions. nih.govmdpi.com

The use of green solvents is another key aspect. Supercritical carbon dioxide (scCO₂) and ionic liquids (ILs) have been investigated as alternative reaction media for the 1,3-dipolar cycloaddition of nitrile oxides, minimizing the use of volatile and often toxic organic solvents. nih.gov These approaches, combined with catalyst recycling and atom-economical reactions, contribute to making isoxazole synthesis a more sustainable endeavor. researchgate.netnih.gov

| Green Chemistry Approach | Specific Method/Reagent | Advantage | Reference |

| Alternative Catalysts | Copper(I) thiophene-2-carboxylate (CuTC) | Less expensive and more stable than palladium | mdpi.com |

| Alternative Energy Sources | Ultrasound Irradiation | High yields, shorter reaction times, simple operation | eurekaselect.com |

| Alternative Energy Sources | Microwave Irradiation | Accelerated reaction rates | nih.govmdpi.com |

| Green Solvents | Supercritical Carbon Dioxide (scCO₂) | Reduced use of volatile organic solvents | nih.gov |

| Green Solvents | Ionic Liquids (ILs) | Recyclable, reduced use of volatile organic solvents | nih.govnih.gov |

Table 2: Green Chemistry Approaches in Isoxazole Synthesis

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (5-Isopropylisoxazol-3-yl)methanol, one would expect to observe distinct signals for the isoxazole (B147169) ring proton, the methylene (B1212753) protons of the methanol (B129727) group, and the methine and methyl protons of the isopropyl group. However, despite extensive searches of the scientific literature, specific experimental ¹H NMR spectral data (chemical shifts, multiplicities, and coupling constants) for this compound have not been found in published sources.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon skeleton of a molecule. Each unique carbon atom in this compound, including those of the isoxazole ring, the methanol side chain, and the isopropyl group, would produce a distinct signal. This analysis is crucial for confirming the number and type of carbon atoms. As with ¹H NMR, published experimental ¹³C NMR data for this specific compound are not available in the reviewed literature.

Two-Dimensional NMR Experiments (e.g., HMBC)

Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range correlations between carbon and hydrogen atoms (typically over two to three bonds). This technique would be invaluable for confirming the substitution pattern of the isoxazole ring by showing correlations between the protons of the isopropyl and methanol groups and the carbons of the heterocyclic ring. No published 2D NMR data for this compound could be located.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The expected molecular weight for this compound (C₇H₁₁NO₂) is approximately 141.17 g/mol . cymitquimica.com While this theoretical mass is known, specific experimental mass spectra or high-resolution mass spectrometry data for the compound are not documented in the available scientific literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and C=N and C-O stretches associated with the isoxazole ring. A search of the literature did not yield any published IR spectra for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly for conjugated systems. The isoxazole ring in this compound would be expected to show absorption in the UV region. However, no experimental UV-Vis absorption data has been reported for this compound in the public domain.

X-ray Diffraction (XRD) and Crystallography

In the crystalline state, isoxazole derivatives are often stabilized by a network of intermolecular interactions. For (3-phenylisoxazol-5-yl)methanol, intermolecular O-H···O hydrogen bonds link the molecules into ribbons. nih.gov The crystal packing is further reinforced by weaker C-H···O and C-H···N interactions. nih.gov Similarly, for [3-(4-methylphenyl)isoxazol-5-yl]methanol, intermolecular O-H···N hydrogen bonds create chains of molecules. researchgate.net

The planarity of the isoxazole ring, a common feature in related structures, would also play a significant role in the crystal packing, potentially leading to planar stacking arrangements. researchgate.netnih.gov The dihedral angle between the isoxazole ring and any substituent groups is another critical parameter that influences the three-dimensional structure. nih.gov

A summary of crystallographic data for analogous isoxazole derivatives is presented below to provide a comparative context.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| (3-Phenylisoxazol-5-yl)methanol | Monoclinic | P2₁/c | O-H···O, C-H···O, C-H···N | nih.gov |

| [3-(4-Methylphenyl)isoxazol-5-yl)methanol] | Orthorhombic | P2₁2₁2₁ | O-H···N | researchgate.net |

| N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate | Triclinic | P-1 | O-H···O, N-H···O | nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

No specific studies utilizing QM/MM methods for the analysis of (5-Isopropylisoxazol-3-yl)methanol have been identified in the public domain. While QM/MM methods are powerful tools for studying enzymatic reactions and protein-ligand interactions at a quantum level within a classical molecular mechanics environment, their application to this particular compound has not been documented in available research. youtube.comresearchgate.netrsc.org

First-principles Microkinetic Simulations

There is no available research that employs first-principles microkinetic simulations to investigate the reaction kinetics or catalytic pathways involving this compound. This type of simulation, which uses quantum mechanical data to model reaction networks, has not been applied to this compound in any published studies found. tue.nlresearchgate.net

Research on Biological Activities and Pharmacological Relevance

Anticancer and Cytotoxic Activities

Extensive searches of scientific literature and databases have been conducted to ascertain the anticancer and cytotoxic properties of (5-Isopropylisoxazol-3-yl)methanol. The following subsections detail the findings, or lack thereof, in specific research areas.

There is currently no publicly available research data detailing the cytotoxic effects of this compound on the cancer cell lines LNCaP, LAPC-4, HL-60, or PC-3. While these cell lines are commonly used to evaluate the anticancer potential of chemical compounds, studies specifically investigating this compound in this context have not been published.

No studies have been identified that investigate the ability of this compound to modulate androgen receptor signaling. The androgen receptor is a critical target in the treatment of prostate cancer, but the effect of this specific compound on its activity remains unexamined in the available scientific literature.

There is no evidence in the current body of scientific research to suggest that this compound acts as an inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).

Consistent with the lack of data on general CYP17A1 inhibition, no specific research has been published detailing any inhibitory effects of this compound on the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

The impact of this compound on the expression levels of key regulatory proteins such as p21WAF-1, Bax, and Bcl-2 has not been documented in any published studies. These proteins are crucial in the regulation of the cell cycle and apoptosis, but the influence of this compound on their expression is unknown.

There are no available scientific reports or data to indicate that this compound functions as a multitargeted protein kinase inhibitor. While other molecules containing an isoxazole (B147169) core have been investigated for such properties, this specific compound has not been profiled for its kinase inhibition activity.

Multitargeted Protein Kinase Inhibition

Casein Kinase 1 (CK1) Inhibition

Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that play crucial roles in numerous cellular signal transduction pathways. nih.gov The dysregulation of CK1 isoforms is associated with various diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net Consequently, the development of selective CK1 inhibitors is a significant area of pharmaceutical research. nih.govresearchgate.net

Recent studies have explored the potential of isoxazole-containing compounds as CK1 inhibitors. While direct studies on this compound are limited in this specific context, the isoxazole scaffold is recognized for its utility in designing kinase inhibitors. nih.gov For instance, the dual PI3Kδ and CK1ε inhibitor, umbralisib, which contains a different heterocyclic core but highlights the potential of targeting CK1, is in clinical trials for certain cancers. nih.gov The development of potent and selective CK1 inhibitors, such as SR-4133, demonstrates the feasibility of targeting specific CK1 isoforms. nih.gov The inhibition of CK1δ/ε has shown preclinical efficacy in blocking the development of chronic lymphocytic leukemia (CLL). nih.gov Further research is warranted to investigate whether this compound or its derivatives can be optimized to selectively inhibit CK1 isoforms, potentially offering new therapeutic avenues for CK1-mediated diseases.

Potential as Mutant IDH Inhibitors

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a driving force in several cancers, including acute myeloid leukemia (AML) and gliomas. nih.govnih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. nih.govnih.gov Therefore, inhibitors of mutant IDH1 are a promising class of anticancer agents. nih.govnih.gov

Research has led to the development of allosteric inhibitors that bind to and inactivate the mutant IDH1 enzyme, leading to a decrease in 2-HG levels and promoting cancer cell differentiation. nih.gov While specific research on this compound as a mutant IDH inhibitor is not extensively documented, the core structural features of known inhibitors provide a basis for the design of new chemical entities. The development of such inhibitors has shown promising preclinical and clinical activity in treating IDH1-mutant cancers. nih.govnih.gov The therapeutic strategy of inducing differentiation in cancer cells by inhibiting mutant IDH has been demonstrated in both in vitro and in vivo models of AML. nih.gov Further exploration of isoxazole-based compounds like this compound could lead to the discovery of novel and effective mutant IDH inhibitors. nih.govmedrxiv.orgnih.gov

Role in Spinal Muscular Atrophy (SMA) Research

Spinal Muscular Atrophy (SMA) is a devastating genetic neuromuscular disorder characterized by the loss of motor neurons. alsnewstoday.comnih.gov The disease is caused by a deficiency of the Survival Motor Neuron (SMN) protein. alsnewstoday.comnih.gov A key therapeutic strategy for SMA is to increase the levels of functional SMN protein. nih.govnih.gov

Research has identified small molecules that can post-translationally stabilize the SMN protein, offering a novel therapeutic approach for SMA. nih.goviu.edu One such compound, derived from an isoxazole scaffold, has been shown to increase SMN protein levels and improve survival in a mouse model of severe SMA. nih.gov This stabilization is achieved independently of SMN2 transcription, indicating a distinct mechanism of action from some other SMA therapies. nih.gov

The synthesis and optimization of 5-isopropylisoxazole-3-carboxamides have been a focus of these research efforts. nih.gov These studies have demonstrated that modifications to the isoxazole ring and the linker between the aryl and isoxazole moieties can significantly impact the compound's efficacy and pharmacokinetic properties. nih.gov This line of research underscores the potential of this compound derivatives as a basis for developing drugs that stabilize the SMN protein, which could be beneficial not only for SMA but potentially for other neurodegenerative conditions where SMN protein levels are implicated. alsnewstoday.com

Antimicrobial and Antiparasitic Activities

In addition to their roles in modulating cellular pathways, isoxazole derivatives have demonstrated significant potential as antimicrobial and antiparasitic agents. ipindexing.comscholarsresearchlibrary.com The isoxazole nucleus is a key pharmacophore in the development of new drugs to combat a wide range of pathogens. scholarsresearchlibrary.com

Antibacterial Action (e.g., against B. subtilis)

Several studies have highlighted the antibacterial properties of isoxazole derivatives against various bacterial strains, including the Gram-positive bacterium Bacillus subtilis. scholarsresearchlibrary.com The antimicrobial activity of these compounds is often evaluated using methods like the serial dilution method to determine the Minimum Inhibitory Concentration (MIC). scholarsresearchlibrary.com For instance, certain synthesized isoxazole derivatives have shown potent antibacterial activity. scholarsresearchlibrary.com

The mechanism of action of these compounds can vary, with some acting as bacteriostatic agents that inhibit bacterial growth, while others are bactericidal, meaning they kill the bacteria directly. ijrrjournal.com The presence of an α,β-unsaturated carbonyl group in chalcones, which are precursors to isoxazoles, is often associated with enhanced biological activity. scholarsresearchlibrary.com The broad-spectrum potential of isoxazole-based compounds makes them attractive candidates for the development of new antibiotics to address the growing challenge of antimicrobial resistance. scholarsresearchlibrary.comnih.gov

| Compound/Extract | Target Organism | Activity |

| Isoxazole Derivatives | Bacillus subtilis | Antibacterial |

| Amicoumacin A | Bacillus subtilis 1779 | Inhibits with an MIC of 20.0 µg/mL. nih.gov |

| Methanol (B129727) extract from Garcinia latissima Miq. leaves | Bacillus subtilis (ATCC 6633) | Strong antibacterial activity with an MIC of 312.5 μg/mL. researchgate.net |

Antifungal Action (e.g., against A. niger)

Isoxazole derivatives have also been investigated for their antifungal properties against various fungal strains, including Aspergillus niger. scholarsresearchlibrary.comresearchgate.net The antifungal activity of these compounds is often screened using in vitro methods. scholarsresearchlibrary.comresearchgate.net Studies have shown that some isoxazole derivatives can effectively inhibit the growth of A. niger. researchgate.net

The development of new antifungal agents is crucial due to the increasing incidence of fungal infections, particularly in immunocompromised individuals. The versatility of the isoxazole scaffold allows for the synthesis of a wide range of derivatives with potential antifungal activity. ipindexing.comresearchgate.net Further research in this area could lead to the identification of potent and selective antifungal drugs based on the this compound structure. nih.govnih.gov

| Compound/Extract | Target Organism | Activity |

| Isoxazole Derivatives | Aspergillus niger | Antifungal scholarsresearchlibrary.comresearchgate.net |

| Mycobacillin | Aspergillus niger | Active at 20 µg/mL. nih.gov |

Antileishmanial Activity

There is currently no available scientific data on the in vitro efficacy of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. While some substituted 3-nitroisoxazoles and 3-aminoisoxazoles have been screened for antileishmanial activity, showing some inhibition of the parasite, specific studies on this compound have not been reported. nih.gov

Neurological and Other Therapeutic Areas

Research into the potential of this compound as an inhibitor of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) has not been documented in published studies. Although other isoxazole-containing compounds have been investigated as MAO-B inhibitors, specific inhibitory concentrations (IC₅₀) or selectivity data for this compound are not available. nih.govnih.gov

Given the lack of evidence for its interaction with monoamine oxidase, a key target in the management of Parkinson's disease, there is no scientific basis to currently consider this compound as a potential anti-Parkinson agent. The development of treatments for Parkinson's disease often involves targeting the dopaminergic system, including the inhibition of MAO-B to prevent the breakdown of dopamine (B1211576) in the brain. nih.govnih.gov

There are no studies available that evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound, specifically in the context of targeting the malaria vector, Anopheles gambiae. While derivatives such as isoxazol-3-yl carbamates have been investigated as potential mosquitocides through AChE inhibition, research on the specific efficacy of this compound in this area has not been published. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition

Selectivity for Insect vs. Human AChE

There is currently no available scientific literature that has investigated the selective inhibitory activity of this compound on insect versus human acetylcholinesterase (AChE). The development of insecticides with high selectivity for insect AChE over its human counterpart is a significant goal in agrochemical research to enhance safety for non-target species. nih.govbldpharm.com This selectivity often exploits structural differences between the enzymes, such as the presence of a unique cysteine residue in the active site of some insect AChEs. nih.govbldpharm.com However, no studies have been published to indicate whether this compound interacts with or inhibits AChE from either source.

Phosphodiesterase 2 (PDE2) Regulation

No research has been found regarding the activity of this compound as a regulator of phosphodiesterase 2 (PDE2).

Similarly, there is no information available on the role of this compound in the control of Tumor Necrosis Factor-alpha (TNFα) expression or its potential application in treating inflammatory diseases. The regulation of TNFα is a key mechanism for many anti-inflammatory drugs, and inhibitors of other phosphodiesterase families, such as PDE4, have been shown to modulate TNFα production. chemchart.comthoreauchem.com However, the specific effects of this compound on this pathway have not been documented in the available scientific literature.

Further research is required to determine if this compound possesses any of the biological activities outlined above.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Rational Design of Isoxazole (B147169) Derivatives

The development of isoxazole-based therapeutic agents is often guided by rational design principles, which leverage structural information of biological targets to create more potent and selective molecules. sioc-journal.cnnih.gov This approach can involve strategies like active subunit combination, where known active fragments are linked to the isoxazole core, or the modification of existing lead compounds identified through high-throughput screening (HTS). nih.gov

For instance, a rational design approach was employed to develop novel herbicide safeners by combining oxazole (B20620) and isoxazole carboxamide subunits. nih.gov Molecular docking simulations suggested that these designed compounds could competitively bind to the active site of acetolactate synthase, thereby protecting crops from herbicide injury. nih.gov Similarly, the design of bivalent inhibitors for Bromodomain and extra-terminal (BET) proteins, potential targets in prostate cancer, was based on modifying a known monovalent inhibitor. This led to the creation of benzo[d]isoxazole derivatives with significantly enhanced potency. nih.gov

In the context of anticancer agents, many isoxazole-based Hsp90 inhibitors have been developed based on a 3,4,5-tri-substituted isoxazole scaffold, demonstrating the targeted design of compounds against specific oncogenic proteins. sioc-journal.cn The structural features of the isoxazole ring, which allow for multiple non-covalent interactions like hydrogen bonding and π-π stacking, make it a popular and effective component in rational drug design. nih.gov

Pharmacophore Modification and Extension

Pharmacophore modification is a key strategy in medicinal chemistry to enhance the biological activity and selectivity of lead compounds. researchgate.net The isoxazole ring system is particularly amenable to such modifications due to the relative ease of altering substituents on its ring structure. nih.gov This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the biological target. researchgate.netresearchgate.net

The synthetic modification of natural products by introducing an isoxazole ring is a common strategy to enhance their inherent biological properties, potentially leading to new and more potent molecules. nih.govnih.gov For example, modifying C-glycosides, a family of compounds with diverse biological activities, by adding an isoxazole ring has been shown to improve their bioactivity. nih.gov The electron-rich nature of the isoxazole ring makes it an attractive candidate for such modifications. nih.govnih.gov

Structural modifications are crucial for improving pharmacological efficiency and drug selectivity. researchgate.net The isoxazole scaffold is found in numerous pharmaceutical drugs, highlighting its importance. researchgate.net Recent advances in synthetic chemistry have enabled the creation of a wide array of isoxazole derivatives with enhanced bioactivity through techniques that facilitate the design of more complex and bioactive structures. researchgate.net

Impact of Substituents on Activity and Selectivity

The biological activity and selectivity of isoxazole derivatives are highly dependent on the nature and position of substituents on both the isoxazole and any associated aryl rings. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence the compound's interaction with its target.

Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents play a critical role in modulating the biological activity of isoxazole derivatives. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter a molecule's potency and target selectivity. dundee.ac.uknih.govnih.gov

In some series of isoxazole derivatives, the presence of EWGs like fluorine or trifluoromethyl on an associated phenyl ring has been shown to promote cytotoxicity against cancer cell lines. dntb.gov.ua For example, studies on indole-containing isoxazoles revealed that those with an EWG such as -F or -CF3 on the phenyl ring displayed excellent sPLA2 inhibitory activities, which is relevant for treating inflammatory diseases and cancer. nih.gov The addition of a -CF3 group to a pyrimidine-based compound was also observed to radically improve hydrogen bond strength with its target enzyme. nih.gov

Conversely, the effect of EDGs can be variable. In one study of isoxazole compounds, strong electron-donating groups were found to be favorable for enhancing tyrosinase inhibitory activity. nih.gov However, in other cases, EDGs have been reported to have little effect on enhancing cytotoxicity. nih.govnih.gov For instance, while a p-methoxybenzoic acid (an EDG) substituent resulted in a higher yield in one synthesis, a 4-dimethylaminobenzoic acid substituent led to a significantly lower yield, indicating unpredictability. dundee.ac.uk The position of the substituent is also critical; an electron-withdrawing ester carbonyl group can destabilize a nearby carbocation, and this effect is stronger when the group is closer to the positive charge. nih.gov

The table below summarizes the observed effects of electron-withdrawing and electron-donating groups on the activity of various isoxazole derivatives.

| Compound Series | Substituent Type | Effect on Activity | Reference |

| Isoxazole-functionalized chromenes | Electron-withdrawing (F, CF3) | Promotes cytotoxicity | dntb.gov.ua |

| Indole-containing isoxazoles | Electron-withdrawing (F, CF3) | Excellent sPLA2 inhibition | nih.gov |

| Pyrimidine-based compounds | Electron-withdrawing (CF3) | Improved hydrogen bond strength | nih.gov |

| Goniodiol-7-monoacetate derivatives | Electron-withdrawing/donating | Little effect on cytotoxicity | nih.govnih.gov |

| Tyrosinase inhibiting isoxazoles | Electron-donating (methoxy) | Favorable for activity | nih.gov |

N-Substitution on Carbamate (B1207046) Nitrogen

The carbamate functional group is a key component in many bioactive molecules. rsc.org In the context of isoxazole derivatives, N-substitution on a carbamate or a structurally related urea (B33335) moiety has been shown to be a critical determinant of biological activity.

A series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives were developed as FLT3 inhibitors for potential cancer treatment. dntb.gov.ua SAR studies of these compounds revealed that substitution on the N'-phenyl ring was crucial for activity. Specifically, an electron-rich fused ring at this position was found to be beneficial for antiproliferative activity. dntb.gov.ua

In another study, isoxazol-3-yl dimethylcarbamates were investigated as acetylcholinesterase (AChE) inhibitors to combat the malaria mosquito. nih.gov These compounds, along with their 3-oxoisoxazole-2(3H)-dimethylcarboxamide isomers, showed excellent contact toxicity against both wild-type and resistant mosquito strains. nih.gov The activity of these N,N-dimethyl substituted carbamates and carboxamides highlights the importance of the substitution pattern on the carbamate nitrogen for potent enzyme inhibition.

The table below shows examples of N-substituted isoxazole derivatives and their associated biological activities.

| Core Structure | N-Substitution | Biological Activity | Reference |

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea | Electron-rich fused ring on N'-phenyl | FLT3 inhibition, antiproliferative | dntb.gov.ua |

| Isoxazol-3-yl carbamate | N,N-dimethyl | Acetylcholinesterase inhibition | nih.gov |

| 3-Oxoisoxazole-2(3H)-carboxamide | N,N-dimethyl | Acetylcholinesterase inhibition | nih.gov |

| N-(5-methyl-isoxazol-3-yl) benzenesulfonamide | 3-substituted phenylureido | Carbonic anhydrase inhibition | researchgate.net |

Modifications to Aryl and Isoxazole Rings

Modifications to the aryl and isoxazole rings are fundamental strategies for optimizing the pharmacological properties of these compounds. researchgate.net The stability of the isoxazole ring system allows for the derivatization of its substituents to create functionally complex molecules. researchgate.net

In the development of EPAC antagonists, SAR analysis revealed that modifications at the 3-, 4-, and 5-positions of the phenyl ring, as well as the 5-position of the isoxazole moiety, could lead to more potent compounds. nih.gov This indicates that exploring substitutions around the entire molecular scaffold is crucial for optimization. Similarly, for a series of isoxazole-3-carboxamide (B1603040) derivatives acting as TRPV1 antagonists, introducing different groups on the isoxazole ring was shown to influence binding affinity and potency. researchgate.net

The synthesis of sterically hindered 3-aryl isoxazoles containing fused aromatic rings has also been explored, demonstrating the feasibility of creating more complex polycyclic structures based on the isoxazole core. rsc.org Furthermore, C-H arylation techniques have been used to introduce aryl groups at the C-5 position of 3,4-disubstituted isoxazoles, expanding the structural diversity and potential for new biological activities. These examples underscore the importance of modifying both the isoxazole and its appended aryl rings to fine-tune the molecule's properties. researchgate.netnih.govrsc.org

Development of Biological Probes and Drug Leads

The development of (5-Isopropylisoxazol-3-yl)methanol as a biological probe or a lead compound in drug discovery is intrinsically linked to the broader understanding of the structure-activity relationships of 3,5-disubstituted isoxazoles. The specific substituents at the 3- and 5-positions of the isoxazole ring play a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Research into isoxazole derivatives as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief, has provided valuable SAR insights. nih.govresearchgate.net These studies have shown that modifications to the alkyl chain at the 5-position and the carboxamide group at the 3-position significantly influence antagonist activity. researchgate.net While this compound itself has a hydroxymethyl group instead of a carboxamide, these findings highlight the importance of the functionality at this position for target engagement. The isopropyl group at the 5-position contributes to the lipophilicity of the molecule, which can impact its ability to cross cell membranes and interact with the binding pocket of a target protein.

More specifically, extensive research on trisubstituted isoxazoles as allosteric inhibitors of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) offers a compelling case for the potential of isoxazole scaffolds like this compound. RORγt is a key regulator of the differentiation of pro-inflammatory Th17 cells and is a promising target for the treatment of autoimmune diseases. nih.gov In these inhibitors, the substituent at the 5-position of the isoxazole ring is critical for modulating potency and selectivity. For instance, studies have shown that while a variety of alkyl and aryl groups can be tolerated at this position, their size and nature directly impact the interaction with the allosteric binding site of RORγt.

The hydroxymethyl group at the 3-position of this compound provides a key functional handle. This polar group can participate in hydrogen bonding interactions within a target's binding site, a crucial factor for affinity and selectivity. Furthermore, this hydroxyl group is a prime site for chemical modification to develop more potent and selective biological probes or to optimize the properties of a drug lead. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester to explore a wider chemical space and refine the SAR.

The table below summarizes the structure-activity relationship findings for a series of isoxazole derivatives targeting RORγt, which helps to contextualize the potential of this compound as a starting point for new drug leads.

| Compound/Derivative | Substitution Pattern | Key SAR Finding | Reference |

| Trisubstituted Isoxazoles | Varied substituents at C3, C4, and C5 | The nature of the substituent at the 5-position significantly impacts potency and selectivity for RORγt. | nih.gov |

| Isoxazole-3-carboxamides | Carboxamide at C3, varied at C5 | The 3-carboxamide group is important for activity at the TRPV1 receptor. | nih.govresearchgate.net |

| 5-substituted isoxazole-3-carboxamides | Varied aryl groups at C5 | The substituent at the 5-position influences cytotoxic activity in cancer cell lines. | researchgate.net |

These examples underscore the modular nature of the isoxazole scaffold and how systematic modifications, starting from a simple core like this compound, can lead to the discovery of potent and selective modulators of various biological targets. The isopropyl group provides a lipophilic anchor, while the methanol (B129727) group offers a versatile point for modification, making this compound an attractive starting point for medicinal chemistry campaigns.

Prodrug Strategies and Formulation Considerations

The development of any drug candidate must address potential liabilities such as poor solubility, limited bioavailability, and metabolic instability. For this compound, both prodrug strategies and formulation design are critical considerations.

The presence of the primary alcohol in this compound makes it an ideal candidate for prodrug design. A common strategy to improve the oral bioavailability of poorly permeable drugs is to increase their lipophilicity through esterification. researchgate.net The hydroxyl group can be converted into an ester, for example, by reacting it with isobutyric acid to form (3-(4-bromophenyl)isoxazol-5-yl)methyl isobutyrate. researchgate.net This modification masks the polar hydroxyl group, potentially enhancing membrane permeability and absorption from the gastrointestinal tract. Once absorbed into the bloodstream, the ester can be cleaved by endogenous esterase enzymes to release the active parent drug, this compound. researchgate.net

Many isoxazole derivatives, particularly those with aromatic substituents, exhibit poor aqueous solubility, which can limit their dissolution rate and, consequently, their oral bioavailability. researchgate.net This is a significant challenge in drug development, often categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds. researchgate.netresearchgate.net

Several formulation strategies can be employed to overcome the solubility challenges of isoxazole-based compounds. researchgate.netresearchgate.net These include:

Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can enhance the dissolution rate. researchgate.netupertis.ac.id

Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form, often dispersed in a polymer matrix, can significantly improve its solubility and dissolution. researchgate.net

Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used. These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. researchgate.net

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and dissolution. researchgate.netresearchgate.net

The choice of formulation strategy for this compound or its derivatives would depend on its physicochemical properties, such as its solubility, permeability, and melting point, as well as the intended route of administration. upertis.ac.id Early consideration of these factors is crucial for the successful translation of a promising lead compound into a viable therapeutic agent.

Applications in Chemical Synthesis and Materials Science Excluding Specific Properties

A Versatile Building Block in Organic Synthesis

The isoxazole (B147169) moiety is a well-established pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. rsc.org The presence of both a lipophilic isopropyl group and a reactive hydroxymethyl group on the isoxazole core of (5-Isopropylisoxazol-3-yl)methanol makes it a desirable starting material for the synthesis of a diverse array of molecules. Commercial availability as a "research chemical" and "heterocyclic building block" further facilitates its use in synthetic endeavors. sigmaaldrich.combldpharm.com

A Precursor for Complex Chemical Structures

The hydroxymethyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its elaboration into more complex functionalities. This makes the compound a key precursor for the synthesis of a range of intricate chemical structures. While direct examples of its use in the synthesis of specific, named complex molecules are not extensively detailed in publicly available literature, the synthetic utility of analogous isoxazole-containing molecules is well-documented.

For instance, the synthesis of various substituted isoxazole derivatives highlights the reactivity of the isoxazole core and its substituents. mdpi.comnih.gov The development of methods for creating condensed isoxazole derivatives through intramolecular cycloaddition reactions of aldoximes further underscores the potential of isoxazole-based building blocks in constructing polycyclic systems. mdpi.com Research into the synthesis of isoxazole derivatives for applications in medicinal chemistry, such as their use as carbonic anhydrase inhibitors or antimicrobial agents, points to the broad potential of precursors like this compound in generating libraries of bioactive compounds. nih.govnih.gov

The general synthetic strategies for isoxazoles, often involving 1,3-dipolar cycloaddition reactions, provide a foundational understanding of how the core structure of this compound can be assembled and subsequently modified. nih.gov The ability to functionalize the isoxazole ring and its substituents allows for the creation of a wide range of derivatives with potential applications in various fields.

Emerging Role in Catalysis

The application of isoxazole-containing compounds in catalysis is a growing area of research. The nitrogen and oxygen atoms within the isoxazole ring can act as coordination sites for metal ions, suggesting the potential for this compound and its derivatives to serve as ligands in the development of novel catalysts.

Catalyst Development for Specific Reactions

While specific studies detailing the use of this compound in the development of catalysts for particular reactions are not yet prevalent, the broader class of isoxazole derivatives is being explored for its catalytic potential. The reduction of isoxazole derivatives via catalytic hydrogenation is a known transformation, indicating the interaction of the isoxazole ring with metal catalysts. morressier.com